5'-Deoxycytidine
説明
特性
CAS番号 |
55732-41-7 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c1-4-6(13)7(14)8(16-4)12-3-2-5(10)11-9(12)15/h2-4,6-8,13-14H,1H3,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
HLPAJQITBMEOML-XVFCMESISA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
正規SMILES |
CC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxycytidine typically involves the modification of cytidine. One common method includes the use of boranophosphate modifications at the α-phosphate group in 2’-deoxycytidine 5’-triphosphate (dCTP). This method involves substitutions at the C-5 position of cytosine by alkyl groups (e.g., methyl, ethyl) to enhance nuclease resistance .
Industrial Production Methods: Industrial production of 5’-Deoxycytidine can be achieved through metabolic engineering of Escherichia coli strains. This involves the deletion of specific degradation enzymes and the enhancement of biosynthetic pathways to increase the yield of deoxycytidine. For instance, the deletion of enzymes in the salvage pathway and the branching pathway, combined with the overexpression of genes related to the biosynthetic pathway, can significantly improve production yields .
化学反応の分析
Types of Reactions: 5’-Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated at the C5’ position of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP).
Oxidation and Reduction: It can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine (5-hmdC), 5-formyl-2’-deoxycytidine (5-fodC), and 5-carboxyl-2’-deoxycytidine (5-cadC).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used for phosphorylation reactions.
Major Products:
科学的研究の応用
5’-Deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It plays a role in DNA synthesis and repair, making it essential for studying genetic processes.
Industry: It is used in the production of nucleoside analogs for therapeutic applications.
作用機序
5’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can be phosphorylated to form dCMP, which is further converted to dUMP and dTMP, essential precursors for DNA synthesis . In the case of its analog, 5-aza-2’-deoxycytidine, it inhibits DNA methyltransferase, leading to DNA hypomethylation and reactivation of tumor suppressor genes .
類似化合物との比較
Comparative Analysis of 5-Substituted 2'-Deoxycytidine Derivatives
2.1 Structural and Mechanistic Differences
| Compound | Modification Type | Mechanism of Action | Key Applications |
|---|---|---|---|
| 5-Aza-2'-deoxycytidine | 5-aza (base) | DNA methyltransferase (DNMT) inhibitor | Cancer therapy, epigenetics |
| 5-Iodo-2'-deoxycytidine | 5-iodo (base) | DNA/RNA incorporation, antiviral activity | Antiviral research |
| 5-Fluoro-2'-deoxycytidine | 5-fluoro (base) | DNA synthesis inhibition, p21 activation | Oncology, apoptosis studies |
| 5'-Fluoro-2'-deoxycytidine | 5'-fluoro (sugar) | Unknown (apoptosis modulation) | Under investigation |
| 5-Hydroxymethyl-2'-deoxycytidine | 5-HM (base) | Epigenetic marker (DNA demethylation) | DNA modification research |
5-Aza-2'-Deoxycytidine (Decitabine)
- Cell Viability : Reduces SW480 colon cancer cell viability dose-dependently (IC50: 5–20 µM), with significant inhibition at 48 hours .
- Apoptosis : Induces apoptosis in SW480 cells, but weaker than histone deacetylase inhibitors (HDACi) like trichostatin A (TSA) .
- Gene Regulation : Reactivates tumor suppressor genes (e.g., p16, p21) via DNA demethylation and suppresses DNMT1 expression .
- Clinical Use : FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .
5-Fluoro-2'-Deoxycytidine
- Apoptosis : Activates p21WAF1 in bladder cancer cells, inducing apoptosis through mitochondrial pathways .
- Comparison : Less potent than HDACi (e.g., sodium butyrate) in Hep3B liver cancer models .
5-Iodo-2'-Deoxycytidine
- Metabolism : Phosphorylated by deoxycytidine kinase for incorporation into DNA/RNA, disrupting replication .
5-Hydroxymethyl-2'-Deoxycytidine
- Role in Epigenetics : Serves as an intermediate in DNA demethylation pathways; synthesized for epigenetic research .
Key Research Findings and Clinical Implications
- Decitabine vs. HDAC Inhibitors : In SW480 cells, decitabine (2.5 µM) induced 20–30% apoptosis at 48 hours, whereas TSA (1.5 µM) achieved >50% apoptosis .
- Combination Therapies : Decitabine synergizes with TSA to upregulate p16INK4a and p15INK4b in Caco-2 colon cancer cells, enhancing growth arrest .
- Resistance Mechanisms : Deoxycytidine kinase deficiency reduces phosphorylation of analogs like 5-fluoro-2'-deoxycytidine, limiting efficacy .
Q & A
Q. What is the role of 5'-deoxycytidine in DNA synthesis and repair, and how can its incorporation be experimentally validated?
this compound serves as a precursor for deoxycytidine triphosphate (dCTP), a critical substrate for DNA polymerases during replication and repair. Methodologically, researchers can trace its incorporation using isotopic labeling (e.g., ³H- or ¹⁴C-labeled this compound) followed by autoradiography or liquid scintillation counting. Alternatively, HPLC coupled with mass spectrometry (MS) can quantify dCTP pools in cells treated with this compound analogs .
Q. What analytical techniques are recommended for quantifying this compound and its derivatives in biological samples?
High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is optimal for detecting oxidative derivatives like 5-hydroxy-2'-deoxycytidine (oh5dC) at sensitivities as low as 50 fmol. For structural confirmation, tandem mass spectrometry (MS/MS) provides accurate mass-to-charge ratios and fragmentation patterns, essential for distinguishing isomers (e.g., 5hmdC vs. 5fdC) .
Q. How can oxidative damage to this compound in DNA be measured, and what are the major oxidation products?
Oxidative damage generates products like oh5dC, 5-hydroxy-2'-deoxyuridine (oh5dU), and 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (dUg). These are quantified via enzymatic DNA hydrolysis followed by reversed-phase HPLC-ECD. dUg is non-electroactive but can be dehydrated to oh5dU for detection. Baseline levels in rat tissues range from <0.5 fmol/μg DNA (oh5dU) to 22 fmol/μg DNA (oh5dC in brain) .
Advanced Research Questions
Q. How do conflicting observations about 5-hydroxymethylcytosine (5hmC) depletion in cancers inform experimental design?
While 5hmC is markedly reduced in lung squamous cell carcinomas (5-fold) and brain tumors (30-fold), its levels are independent of IDH1 mutations. Researchers must control for cell proliferation rates, as 5hmC depletion correlates strongly with proliferation status. Immunohistochemistry (IHC) and LC-MS/MS are recommended for cross-validating tissue-specific 5hmC levels .
Q. What experimental evidence supports DNA methyltransferase (DNMT) trapping as the primary toxicity mechanism of 5-aza-2'-deoxycytidine (5-azadCyd)?
Using DNMT-knockout embryonic stem cells, studies show mutant cells are resistant to 5-azadCyd toxicity, confirming DNMT binding—not DNA demethylation—is cytotoxic. Researchers should pair 5-azadCyd treatment with DNMT activity assays (e.g., radiolabeled methyl group transfer) and monitor cell viability via MTT or Annexin V staining .
Q. How do interrelationships between 5-methylcytosine (5mC), 5hmC, and other modifications affect experimental interpretation?
Pearson correlation analysis of porcine and rat tissues reveals strong associations between 5hmC and 5-formylcytosine (5fC) (r² = 0.92, p < 0.001). Researchers should use multiplexed LC-MS/MS or antibody-based assays (e.g., dot blot) to profile multiple modifications simultaneously, avoiding single-marker analyses .
Q. What methodological challenges arise when reactivating tumor suppressor genes using 5-azadCyd?
Dose-dependent effects complicate interpretation: low doses (2 µM) may partially demethylate promoters, while higher doses (10 µM) induce cytotoxicity. Optimize treatment duration (e.g., 5 days for NPC cell lines) and validate demethylation via bisulfite sequencing (BGS) or methylation-specific PCR (MSP) .
Q. How does the stability of this compound derivatives vary under different experimental conditions?
Thermochemical data show deoxycytidine 5'-monophosphate has a proton affinity of 233.3 kcal/mol. Collision-induced dissociation (CID) with argon gas increases effective temperature (Teff) by 15% compared to helium. Stabilize derivatives in buffered solutions (pH 7.4) at −80°C to prevent degradation .
Q. How do tissue-specific differences in DNA modification patterns impact comparative studies?
In Purkinje neurons, 5hmdC constitutes 0.6% of total nucleotides—10-fold higher than in cancer cell lines. Use tissue-specific controls (e.g., normal brain vs. glioblastoma) and normalize data to total cytosine content via UV spectrophotometry or MS .
Q. What strategies mitigate off-target effects when using this compound analogs in epigenetic studies?
Co-treatment with cytidine deaminase inhibitors (e.g., tetrahydrouridine) prevents metabolic conversion to uridine analogs. Validate specificity via CRISPR/Cas9-mediated knockout of target genes and genome-wide methylation arrays (e.g., Illumina Infinium) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
